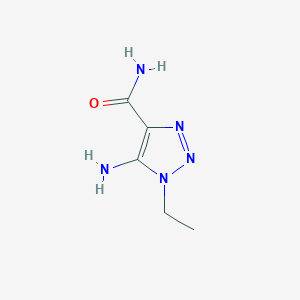

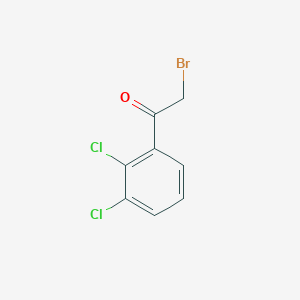

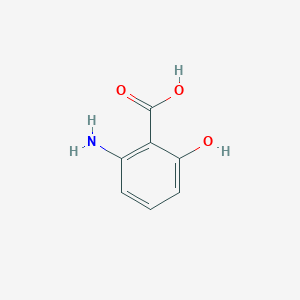

![molecular formula C12H15BrO B1282510 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one CAS No. 30095-48-8](/img/structure/B1282510.png)

2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of brominated aromatic ketones can be inferred from the papers provided. For instance, a palladium-catalyzed reaction involving 2-hydroxy-2-methylpropiophenone and aryl bromides leads to multiple arylation products . Although the exact compound is not synthesized in the papers, the methodologies described could potentially be adapted for its synthesis. The Schiff base compound synthesis involving bromosalicylaldehyde and the synthesis of brominated antipyrine derivatives also provide insights into the synthetic strategies that could be employed for brominated aromatic compounds.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be complex and is often elucidated using techniques such as X-ray crystallography , . The Schiff base compound mentioned in paper has been characterized by X-ray single-crystal diffraction, providing detailed information about its geometry. Similarly, the antipyrine derivatives in paper have been characterized by X-ray structure characterization. These studies highlight the importance of structural analysis in understanding the properties of brominated compounds.

Chemical Reactions Analysis

The chemical reactivity of brominated compounds is diverse. The palladium-catalyzed reaction described in paper involves C-C and C-H bond cleavages, indicating that brominated compounds can participate in complex transformations. The study of the molecular ion of 3-phenyl-1-bromopropane and the synthesis of 1-bromo-3-buten-2-one further demonstrate the reactivity of brominated compounds in elimination and addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The thermal analyses of copper(II) and oxido-vanadium(IV) complexes of a brominated phenol compound provide information on their stability and decomposition patterns. The vibrational assignments and HOMO-LUMO analysis of a brominated pyrazole derivative offer insights into the electronic properties and potential applications in nonlinear optics. The biological evaluation of a brominated naphthalene derivative suggests potential antimicrobial activities, indicating that such compounds could have pharmaceutical relevance.

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

- Application : “2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one” is used in the synthesis of alpha-Bromoketones from Secondary Alcohols .

- Method : The compound is used in a one-pot strategy to synthesize alpha-Bromoketones. The process involves the use of Ammonium Bromide and Oxone .

- Results : The method has been successful in synthesizing a variety of alpha-Bromoketones, including Bromo-1-(1-phenyl)ethanone, 2-Bromo-1-(4-fluorophenyl)ethanone, and 2-Bromo-1-(3-fluorophenyl)ethanone .

Pharmaceutical Synthesis

- Application : This compound plays a crucial role in the synthesis of various pharmaceuticals .

- Method : The compound serves as a crucial intermediate in the synthesis of various compounds with diverse applications .

- Results : Research has revealed that 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one exhibits notable antimicrobial activity against a wide range of bacteria and fungi .

Eigenschaften

IUPAC Name |

2-bromo-1-[4-(2-methylpropyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-9(2)7-10-3-5-11(6-4-10)12(14)8-13/h3-6,9H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUBVKCMLJPLLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545967 | |

| Record name | 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one | |

CAS RN |

30095-48-8 | |

| Record name | 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

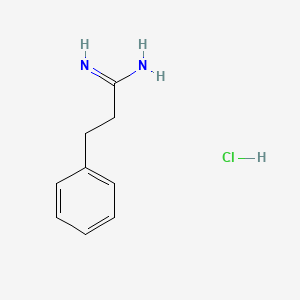

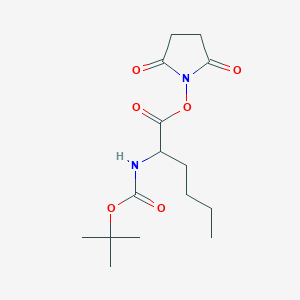

![2-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1282432.png)

![Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one](/img/structure/B1282465.png)